alpha-Bromo-2-chlorophenylacetic acid
Overview
Description
Alpha-Bromo-2-chlorophenylacetic acid: is an organic compound with the molecular formula C8H6BrClO2 . It is a derivative of phenylacetic acid, where the alpha position is substituted with both bromine and chlorine atoms. This compound is known for its utility in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Reduction Reactions: The compound can be reduced to 2-chlorophenylacetic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield 2-chlorobenzoylformic acid
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, and low temperatures.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions
Major Products:
- Substitution products (e.g., amides, thioethers, ethers)
- Reduced product (2-chlorophenylacetic acid)
- Oxidized product (2-chlorobenzoylformic acid)
Scientific Research Applications
Alpha-Bromo-2-chlorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid primarily involves its reactivity due to the presence of both bromine and chlorine substituents. These halogens make the alpha position highly reactive towards nucleophiles, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, depending on the reagents and conditions used .
Comparison with Similar Compounds
- 2-Bromo-2-phenylacetic acid
- 2-Chlorophenylacetic acid
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-3-chlorobenzoic acid
- 4-Bromo-2-chlorobenzoic acid
Comparison: Alpha-Bromo-2-chlorophenylacetic acid is unique due to the presence of both bromine and chlorine atoms at the alpha position, which enhances its reactivity compared to compounds with only one halogen substituent. This dual substitution allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-2-(2-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAPROULWZYBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930989 | |
Record name | Bromo(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29270-30-2, 141109-25-3 | |
Record name | α-Bromo-2-chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-bromo-2-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, α-bromo-2-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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